2-Nitronicotinaldehyde: A Pivotal Electrophile for Heterocyclic Scaffold Construction
2-Nitronicotinaldehyde: A Pivotal Electrophile for Heterocyclic Scaffold Construction
Executive Summary
2-Nitronicotinaldehyde (2-nitro-3-pyridinecarboxaldehyde; CAS 60754-25-2) is a highly reactive, electron-deficient pyridine intermediate utilized primarily in the synthesis of fused nitrogen heterocycles.[1] Unlike its benzene analog (2-nitrobenzaldehyde), the pyridine core confers distinct electronic properties, making the C2-nitro group an excellent leaving group for nucleophilic aromatic substitution (
This guide details the chemical properties, synthetic pathways, and critical applications of 2-nitronicotinaldehyde in drug discovery, specifically for generating 1,8-naphthyridines (via Friedländer synthesis) and pyrazolo[3,4-b]pyridines (via Cadogan cyclization).
Part 1: Physicochemical Profile & Structural Analysis
Structural Properties
The molecule consists of a pyridine ring substituted with a nitro group at the C2 position and a formyl (aldehyde) group at the C3 position. This ortho relationship is the structural driver for its utility in annulation reactions.
| Property | Data / Characteristic |
| CAS Number | 60754-25-2 |
| IUPAC Name | 2-Nitro-3-pyridinecarboxaldehyde |
| Molecular Formula | |
| Molecular Weight | 152.11 g/mol |
| Appearance | Pale yellow to tan solid (derivative dependent) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water. |
| Electronic State | Highly electron-deficient due to the cumulative withdrawing effects of the pyridine nitrogen, nitro group, and aldehyde. |
| Stability | Sensitive to oxidation (to 2-nitronicotinic acid) and base-catalyzed disproportionation. Store under inert atmosphere at -20°C. |
Electronic Reactivity
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C2 Position (Nitro-bearing): The nitro group at C2 is highly activated for nucleophilic displacement (
) by amines, alkoxides, or thiols, due to the inductive effect of the ring nitrogen. -
C3 Position (Formyl): A standard electrophile, but with enhanced reactivity due to the adjacent electron-withdrawing nitro group.
-
C6 Position: Susceptible to nucleophilic attack if not blocked, often requiring substituents (e.g., -OR, -Cl) to direct regioselectivity.
Part 2: Synthetic Pathways[2]
Direct nitration of nicotinaldehyde is impractical due to the deactivating nature of the pyridine ring. Therefore, 2-nitronicotinaldehyde is synthesized via indirect functionalization.
Primary Route: Oxidative Cleavage of Vinyl Precursors
The most robust method involves the installation of a vinyl group followed by oxidative cleavage (Lemieux-Johnson oxidation). This avoids the harsh conditions of direct oxidation of methyl groups.
-
Precursor: 2-Nitro-3-chloropyridine or 2-nitro-3-bromopyridine.
-
Vinylation: Suzuki-Miyaura coupling with potassium vinyltrifluoroborate.
-
Oxidation: Treatment with
(cat.) and to cleave the alkene to the aldehyde.
Alternative Route: Oxidation of 2-Nitro-3-picoline
Selective oxidation of the methyl group in 2-nitro-3-methylpyridine using Selenium Dioxide (
-
Note: This route often yields the carboxylic acid (over-oxidation) and requires careful monitoring.
Visualization of Synthetic Logic
Figure 1: Synthetic flow from halogenated precursors to the aldehyde and its divergent applications in heterocycle synthesis.
Part 3: Reactivity & Applications in Drug Discovery
The Friedländer Synthesis (1,8-Naphthyridines)
The most significant application of 2-nitronicotinaldehyde is as a "masked" 2-aminonicotinaldehyde. 1,8-Naphthyridines are privileged scaffolds in kinase inhibitors and antibacterial agents (e.g., Gemifloxacin analogs).
-
Mechanism:
-
Reduction: The nitro group is reduced to an amine (using
, , or ). -
Condensation: The newly formed amine condenses with a ketone (containing an
-methylene) to form an imine (Schiff base). -
Cyclization: Intramolecular aldol-type condensation closes the ring to form the naphthyridine.
-
Cadogan Cyclization (Aza-Indazoles)
Reaction with triethyl phosphite (
-
Mechanism: Deoxygenation of the nitro group generates a nitrene intermediate, which inserts into the adjacent imine or aldehyde bond (often converted to a Schiff base first) to form the N-N bond.
Nucleophilic Aromatic Substitution ( )
The nitro group at C2 is a "super-leaving group."
-
Reaction: Treatment with primary amines (
) displaces the nitro group to yield 2-amino-nicotinaldehydes with specific N-substituents, allowing for the synthesis of N-alkylated naphthyridines.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Nitronicotinaldehyde (General Procedure via Oxidative Cleavage)
Based on protocols for substituted analogs (e.g., 6-isopropoxy derivative).
Reagents: 2-Nitro-3-vinylpyridine (1.0 eq), Sodium Periodate (3.0 eq), Osmium Tetroxide (2.5 mol%), THF:Water (1:1).
-
Setup: Dissolve 2-nitro-3-vinylpyridine in THF/Water (1:1 v/v) in a round-bottom flask.
-
Oxidation: Add
(2.5% wt solution in t-BuOH). Stir for 5 minutes. -
Cleavage: Add
portion-wise over 30 minutes to control exotherm. A white precipitate ( ) will form. -
Workup: Stir for 4 hours at RT. Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc). -
Yield: Typically 60-80%.
Protocol B: One-Pot Friedländer Synthesis of 1,8-Naphthyridine
Reagents: 2-Nitronicotinaldehyde (1.0 mmol), Acetone (or other ketone, 3.0 mmol), Iron powder (5.0 mmol), Acetic Acid (glacial, 5 mL).
-
Reduction/Condensation: Combine the aldehyde and ketone in acetic acid. Add Iron powder.
-
Reflux: Heat the mixture to 80°C for 2-4 hours. The iron reduces the nitro to amino in situ, which immediately reacts with the ketone.
-
Workup: Filter off iron residues through Celite. Neutralize filtrate with
. Extract with DCM. -
Result: 2-Methyl-1,8-naphthyridine (if acetone is used).
Part 5: Safety & Handling (MSDS Highlights)
-
Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled. Pyridine derivatives often possess neurotoxic properties.
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
-
Energetic Stability: Nitro-pyridines can be shock-sensitive or explosive at high temperatures. Do not distill neat.
-
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.
-
Storage: Store under Nitrogen or Argon at -20°C to prevent oxidation to nicotinic acid.
Part 6: References
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Synthesis of 2-Nitronicotinaldehyde Derivatives:
-
Source: WO2022140415A1 (Patent). "2H-Indazole Derivatives as IRAK4 Inhibitors."
-
Context: Describes the synthesis of 6-isopropoxy-2-nitronicotinaldehyde via Lemieux-Johnson oxidation.
-
-
Friedländer Synthesis Mechanism:
-
Source: McNaughton, B. R., & Miller, B. L. (2003). "Resin-based synthesis of 1,8-naphthyridines." Organic Letters.
-
Context: Validates the route from 2-aminonicotinaldehyde (reduced form) to naphthyridines.
-
-
Cadogan Cyclization Applications:
-
Source:Journal of Medicinal Chemistry. "Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors."
-
Context: Details the use of 2-nitronicotinaldehyde imines in Cadogan cyclization to form the pyrazolo[3,4-b]pyridine core.
-
-
General Properties of Nitro-Pyridines:
-
Source:Heterocyclic Chemistry (Standard Reference).
-
Context: Reactivity of nitro groups at the 2-position of pyridine (
susceptibility).
-
